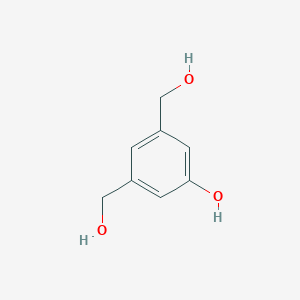
3,5-Di(hydroxymethyl)phenol
Overview
Description
3,5-Di(hydroxymethyl)phenol is a chemical compound with the molecular formula C8H10O3 . It has an average mass of 154.163 Da and a monoisotopic mass of 154.062988 Da . It is a key organic compound widely used in the synthesis of various biologically active products, polymer chemistry, and peptide chemistry .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One method involves the kinetics of phenol-formaldehyde prepolymers catalyzed by sodium hydroxide at various temperatures . Another method involves the direct bromination of (hydroxymethyl)phenols via reaction with 2,4,6-trichloro[1,3,5]triazine in N,N-dimethylformamide at room temperature .Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . It has a density of 1.3±0.1 g/cm3, a boiling point of 399.6±32.0 °C at 760 mmHg, and a flash point of 208.1±19.7 °C .Chemical Reactions Analysis
This compound is involved in several chemical reactions. For instance, it is used in the synthesis of phenol-formaldehyde resins, where different hydroxymethyl phenols are formed . It also undergoes bromination reactions .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 399.6±32.0 °C at 760 mmHg, and a flash point of 208.1±19.7 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Antioxidant Properties and Phenolic Content Analysis :
- The production of derivatives like 5-(hydroxymethyl)furan-2-carbaldehyde during hydrothermal hydrolysis in plants can lead to misidentification as phenolics due to similar UV absorption. These compounds exhibit antioxidant activity, mainly in the ORAC assay, highlighting the importance of accurate phenolic content and antioxidant activities measurement in plant foods (Chen et al., 2014).
Applications in Polymerization Processes :
- Simple phenols, including derivatives of 3,5-Di(hydroxymethyl)phenol, have been used as efficient organic catalysts for reversible chain transfer catalyzed living radical polymerization. This marks the first use of oxygen- and carbon-centered compounds as catalysts in living radical polymerization, with advantages like environmental safety and ease of handling (Goto et al., 2010).
Phenolic Esters Hydroxylation in Plant Metabolism :
- The study of the cytochrome P450 enzyme, CYP98A3, in Arabidopsis thaliana, revealed its role in 3′-Hydroxylation of phenolic esters. This enzyme is crucial for the synthesis of chlorogenic acid and likely the 3-hydroxylation of lignin monomers, highlighting an additional and unexpected level of networking in lignin biosynthesis (Schoch et al., 2001).
Bond Dissociation and Acidity of Phenols :
- Studies on substituted phenols, including the effects of this compound, explored their bond dissociation energies and acidities, contributing to the understanding of their behavior in organic chemistry and industrial applications (Chandra & Uchimaru, 2002).
Novel Synthesis Methods for Dendrimers :
- The development of a convergent method for the synthesis of poly(aryl ether) dendrimers based on 3,5-bis(hydroxymethyl)phenol. This innovation in synthetic techniques facilitates the production of complex dendritic structures for various applications in materials science (Hanson & Tyler, 1999).
Development of Formaldehyde-Free Resins :
- The synthesis of Phenol-5-hydroxymethyl furfural resins from glucose as a potential alternative to conventional Novolac phenol-formaldehyde resins, highlights the exploration of renewable resources in developing environmentally friendly materials (Yuan, Zhang, & Xu, 2014).
Creation of New Antioxidants :
- The synthesis of new antioxidants containing hindered phenol groups with higher molecular weight, like this compound, and their effectiveness in protecting polypropylene against thermal oxidation demonstrates the significance of these compounds in enhancing material stability (Pan, Liu, & Lau, 1998).
Mechanism of Action
Biochemical Pathways
Phenolic compounds, including 3,5-Di(hydroxymethyl)phenol, are involved in various biochemical pathways. They are synthesized via the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . The affected pathways and their downstream effects can vary widely depending on the specific phenolic compound and its targets.
Pharmacokinetics
They undergo extensive metabolism, primarily in the liver, and are excreted in the urine .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .
Safety and Hazards
In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
3,5-Di(hydroxymethyl)phenol is widely used for the synthesis of complex nuclearity clusters and has clinical relevance in the treatment of allergies . It is also used in the synthesis of various biologically active products, polymer chemistry, and peptide chemistry . Therefore, future research and development could focus on exploring its potential applications in these areas.
Biochemical Analysis
Biochemical Properties
These interactions often involve hydrogen bonding, hydrophobic interactions, and covalent bonding
Cellular Effects
Phenolic compounds can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 3,5-Di(hydroxymethyl)phenol in animal models have not been reported. Studies on other phenolic compounds suggest that their effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
Phenolic compounds are typically metabolized through phase I and phase II metabolic reactions, which can involve various enzymes and cofactors
Transport and Distribution
Phenolic compounds can interact with various transporters and binding proteins, which can affect their localization or accumulation
Subcellular Localization
Phenolic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
3,5-bis(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,9-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFWPXJYAIJZES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364030 | |
| Record name | 3,5-Di(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153707-56-3 | |
| Record name | 3,5-Di(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine](/img/structure/B119156.png)
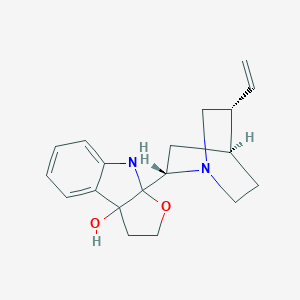

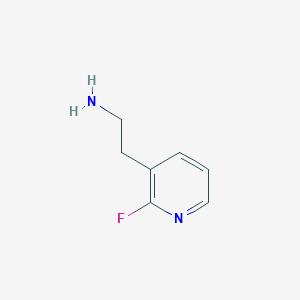
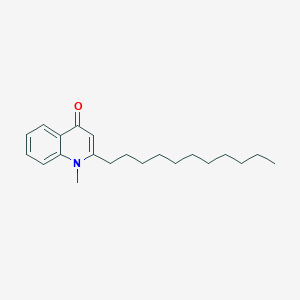
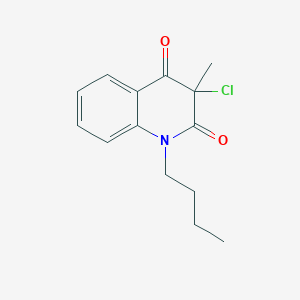
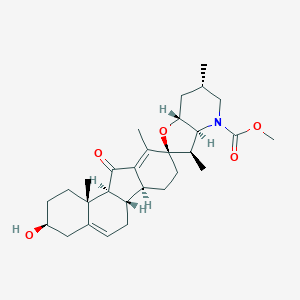

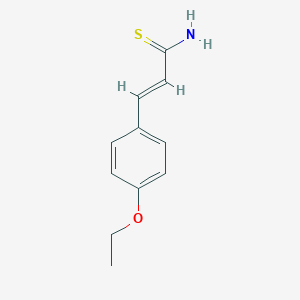
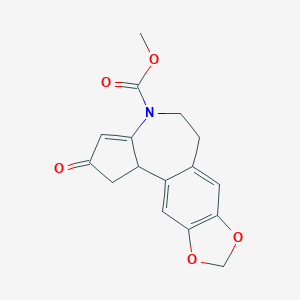
![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)
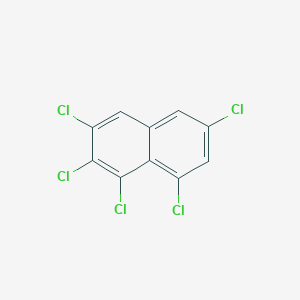
![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)
